molecular formula C17H24N2O2S B2571552 (E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide CAS No. 1390909-59-7

(E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide

Cat. No. B2571552
CAS RN: 1390909-59-7
M. Wt: 320.45
InChI Key: HUXNYSIPBBSWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide, also known as CP-544326, is a small molecule antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. CP-544326 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cognitive deficits and inflammatory diseases.

Scientific Research Applications

Synthesis and Structural Studies

  • Diastereoselective Synthesis : A study by Ghandi et al. (2015) described the synthesis of novel pyrrolidine or pyrrolizine-fused benzosultams, including (E)-N-(2-formylphenyl)-N-alkyl-2-phenylethenesulfonamides derivatives. This process involved intramolecular [3 + 2] cycloaddition with azomethine ylides, highlighting a method for creating complex molecular structures [Ghandi et al., 2015].

  • Crystal Structure and Antitumor Activity : Zhou et al. (2015) synthesized R- and S-isomers of a similar sulfonamide and investigated their stereostructures, crystal structures, and absolute configurations. This study also explored the effects of stereochemistry on anticancer activity, demonstrating the compound's potential in drug development [Zhou et al., 2015].

Biological Activities

  • Antimicrobial Activity : Elangovan et al. (2021) synthesized a new compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, and evaluated its antimicrobial activity. This study highlights the potential of sulfonamide derivatives in combating microbial infections [Elangovan et al., 2021].

  • Anticancer Agents : Owa et al. (2002) investigated sulfonamide-focused libraries for their antitumor properties, identifying potent cell cycle inhibitors that advanced to clinical trials. This study underscores the importance of sulfonamides in developing novel anticancer drugs [Owa et al., 2002].

Catalytic Applications

  • Transfer Hydrogenation : Ruff et al. (2016) synthesized derivatives including N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide and assessed their use in transfer hydrogenation. This study demonstrates the application of these compounds in catalysis, offering potential in various chemical processes [Ruff et al., 2016].

properties

IUPAC Name

(E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-22(21,13-11-15-6-2-1-3-7-15)18-16-10-12-19(14-16)17-8-4-5-9-17/h1-3,6-7,11,13,16-18H,4-5,8-10,12,14H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXNYSIPBBSWBP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2CCC(C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethene-1-sulfonamide

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